![molecular formula C15H23NO2 B1145074 O-去甲曲马多-d6 (1.0mg/ml 甲醇溶液) CAS No. 873928-73-5](/img/new.no-structure.jpg)
O-去甲曲马多-d6 (1.0mg/ml 甲醇溶液)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) is a deuterated form of O-Desmethyl Tramadol, which is the primary active metabolite of tramadol. Tramadol is an opioid analgesic used for the treatment of moderate to moderately severe pain. The deuterated form, O-Desmethyl Tramadol-d6, is often used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantitation of O-Desmethyl Tramadol in biological samples .
科学研究应用
Pharmacokinetic Studies
O-Desmethyl Tramadol-d6 is extensively used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of tramadol and its metabolites. Its application is vital for understanding individual variability in drug response due to genetic factors, particularly polymorphisms in the cytochrome P450 enzyme system.
Case Study: Population Pharmacokinetic Modeling
A study developed a population pharmacokinetic model for tramadol and O-desmethyltramadol in older patients. The model utilized a two-compartment approach to analyze the concentration-time profiles of both compounds following oral administration. This research highlighted significant interindividual variability in drug exposure and emphasized the importance of genetic testing for CYP2D6 variants to predict therapeutic outcomes and avoid toxicity .
Parameter | Mean ± SD | Range |
---|---|---|
O-desmethyltramadol/tramadol ratio | 0.26 ± 0.2 | 0.08–0.82 |
Plasma concentrations (ng/mL) | Varies significantly across subjects | - |
Clinical Toxicology
The compound is also pivotal in clinical toxicology, where it serves as an internal standard for quantifying tramadol and its metabolites in biological samples. This application is essential for forensic analysis and monitoring therapeutic drug levels.
Application in Urine Drug Testing
O-Desmethyl Tramadol-d6 is utilized in urine drug testing protocols to ensure accurate quantification of tramadol metabolites. Its stable isotope labeling allows for precise measurements using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Analgesic Efficacy Studies
Research has demonstrated that O-desmethyltramadol has a significantly higher affinity for the μ-opioid receptor compared to tramadol itself, making it a critical focus in studies examining analgesic efficacy.
Case Study: Analgesic Profiles
A comparative study evaluated the analgesic profiles of tramadol versus its metabolite O-desmethyltramadol across different CYP2D6 genotypes. The findings indicated that extensive metabolizers experienced superior analgesic effects due to higher concentrations of O-desmethyltramadol, while poor metabolizers showed inadequate analgesia .
Drug Interaction Studies
Understanding the interactions between tramadol and other medications is crucial for optimizing pain management strategies. O-Desmethyl Tramadol-d6 serves as an internal standard in studies assessing how concomitant medications influence the pharmacokinetics of tramadol.
Example: Interaction with CYP Inhibitors
A study investigated how CYP3A4 inhibitors affect tramadol and O-desmethyltramadol plasma concentrations. Results indicated that patients using these inhibitors had significantly elevated levels of O-desmethyltramadol, which could lead to increased analgesic effects but also raise the risk of adverse effects .
Research on Genetic Polymorphisms
The role of genetic polymorphisms in drug metabolism is a significant area of research involving O-Desmethyl Tramadol-d6. Studies have shown that variations in CYP2D6 can lead to substantial differences in how individuals metabolize tramadol into its active form.
Genotype-Phenotype Correlations
Research correlating CYP2D6 genotypes with plasma concentrations of tramadol and O-desmethyltramadol has highlighted how these genetic factors impact therapeutic outcomes, underscoring the necessity for personalized medicine approaches in pain management .
作用机制
Target of Action
O-Desmethyl Tramadol-d6, also known as O-Desmethyltramadol (ODT), is the main active metabolite of Tramadol . It primarily targets the mu-opioid receptor (μOR) , which plays a crucial role in mediating analgesic effects in the central nervous system .
Mode of Action
ODT acts as a full agonist of the μOR . This means it binds to the μOR and triggers a response, leading to the inhibition of pain transmission in the spinal cord . ODT also inhibits the functions of Substance P receptors (SPR), which are known to modulate nociceptive transmission within the spinal cord .
Biochemical Pathways
The metabolism of Tramadol to ODT is primarily facilitated by the liver enzyme cytochrome P450 (CYP) 2D6 . This process, known as O-demethylation, is a key step in the metabolic pathway of Tramadol . The polymorphic action of CYP2D6 has been reported to significantly influence the pharmacokinetics and pharmacodynamics of Tramadol and its metabolites .
Pharmacokinetics
The pharmacokinetics of ODT involve absorption, distribution, metabolism, and excretion (ADME). The absorption rate constant of Tramadol, from which ODT is derived, is approximately 2.96/h . The apparent volume of distribution for the central compartment (V1/F) is 0.373 l, and for the peripheral compartment (V2/F) is 0.379 l . The apparent rate of metabolism of Tramadol to ODT (kt) is 0.0492 l/h . The elimination half-life of Tramadol is about 6-8 hours .
Result of Action
The activation of μOR by ODT results in the inhibition of pain transmission in the spinal cord, leading to analgesic effects . Additionally, ODT has been found to inhibit the functions of SPR, which may contribute to its analgesic potency .
Action Environment
The action, efficacy, and stability of ODT can be influenced by various environmental factors. For instance, the polymorphic action of CYP2D6, which varies among individuals, can significantly affect the metabolism of Tramadol to ODT . Furthermore, factors such as the patient’s frailty status and creatinine clearance (CrCL) can influence the exposure to Tramadol and its metabolites, potentially affecting the risk of toxicity .
生化分析
Biochemical Properties
O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) is primarily metabolized by cytochrome P450 (CYP) 2D6 to its active metabolite . This metabolite is mainly responsible for the opioid-related analgesia of tramadol, and its binding affinity to the mu (µ) opioid receptor is 300-fold higher than that of tramadol .
Cellular Effects
The effects of O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) on cells are primarily related to its opioid-related analgesic properties . It influences cell function by binding to the mu (µ) opioid receptor, which can impact cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) involves its conversion to an active metabolite by CYP2D6 . This metabolite binds to the mu (µ) opioid receptor with a much higher affinity than tramadol, leading to its analgesic effects .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and suitable for use in gas chromatography and liquid chromatography .
Metabolic Pathways
O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) is involved in metabolic pathways mediated by CYP2D6 . It is metabolized to its active form, which then interacts with the mu (µ) opioid receptor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Tramadol-d6 involves the deuteration of tramadol. The process typically includes the following steps:
Deuteration of Tramadol: Tramadol is subjected to a deuteration process where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated methanol (CD3OD).
O-Demethylation: The deuterated tramadol undergoes O-demethylation to produce O-Desmethyl Tramadol-d6.
Industrial Production Methods
Industrial production of O-Desmethyl Tramadol-d6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of tramadol are deuterated using deuterated solvents.
O-Demethylation at Scale: The deuterated tramadol is then subjected to O-demethylation using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
O-Desmethyl Tramadol-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary alcohols.
Substitution: Produces substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
N-Desmethyl Tramadol: Another metabolite of tramadol with similar analgesic properties.
Oxycodone-D3: A deuterated form of oxycodone used as an internal standard in analytical chemistry.
N-Desmethyl-cis-tramadol hydrochloride: A related compound used in similar applications.
Uniqueness
O-Desmethyl Tramadol-d6 is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. Its use as an internal standard in GC-MS and LC-MS makes it invaluable in forensic and clinical toxicology .
生物活性
O-Desmethyl Tramadol-d6 (ODT-d6) is a deuterated analog of O-desmethyltramadol, the primary active metabolite of tramadol, a widely used analgesic. Understanding its biological activity is crucial for its application in pharmacology, toxicology, and clinical settings. This article reviews the biochemical properties, mechanisms of action, pharmacokinetics, and potential clinical implications of ODT-d6.
ODT-d6 is primarily metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. This metabolic pathway is significant as it influences the pharmacokinetics and pharmacodynamics of tramadol and its metabolites. ODT-d6 exhibits interactions with various enzymes and proteins in the body, affecting cellular signaling pathways and gene expression .
Property | Description |
---|---|
Molecular Formula | C₁₅H₁₇D₆NO₂ |
Molecular Weight | 291.85 g/mol |
Solvent | Methanol |
Primary Metabolism | CYP2D6 |
Affinity for μ-opioid Receptors | 700-fold higher than tramadol |
The analgesic effects of ODT-d6 are primarily mediated through its action on opioid receptors and the inhibition of serotonin and norepinephrine reuptake. Specifically:
- Opioid Receptors : ODT-d6 binds to μ-opioid receptors, leading to significant analgesic effects.
- Monoamine Reuptake Inhibition : It inhibits the reuptake of serotonin and norepinephrine, enhancing their synaptic availability and contributing to pain relief .
Pharmacokinetics
A population pharmacokinetic model has been developed to understand the behavior of ODT in various populations, particularly older adults. This model helps in predicting drug concentrations based on individual patient characteristics such as age, weight, and concurrent medications .
Table 2: Pharmacokinetic Parameters of O-Desmethyl Tramadol
Parameter | Value |
---|---|
Mean ± SD (n=17) | 0.26 ± 0.2 (0.08–0.82) |
Clearance (CL) | Variable across individuals |
Volume of Distribution (Vd) | Not specified |
Case Studies and Clinical Implications
Recent studies have highlighted the safety profile and analgesic efficacy of desmetramadol (which includes ODT) compared to tramadol. In controlled trials, desmetramadol demonstrated similar analgesic effects without the metabolic liabilities associated with tramadol's metabolism via CYP2D6. This is particularly relevant for patients with varying CYP2D6 genotypes who may experience different therapeutic outcomes based on their metabolic capacity .
Case Study Overview
属性
CAS 编号 |
873928-73-5 |
---|---|
分子式 |
C15H23NO2 |
分子量 |
255.38 g/mol |
IUPAC 名称 |
3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3,2D3 |
InChI 键 |
UWJUQVWARXYRCG-BMJHUOGNSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H] |
规范 SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O |
同义词 |
cis-(+/-)-3-[2-[(Dimethylamino-d6)methyl]-1-hydroxycyclohexyl]phenol; _x000B_cis-(+/-)-2-[(Dimethylamino-d6)methyl]-1-(m-hydroxyphenyl)cyclohexanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。